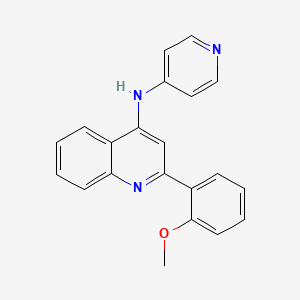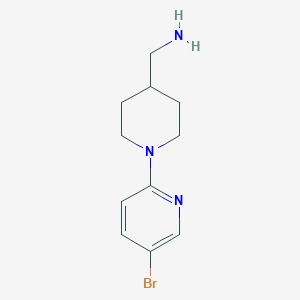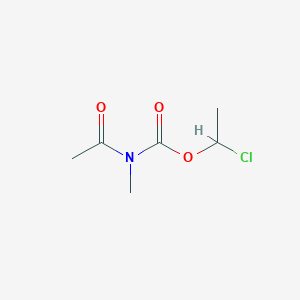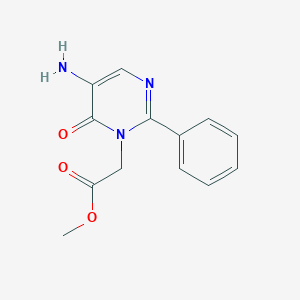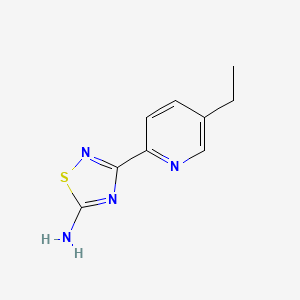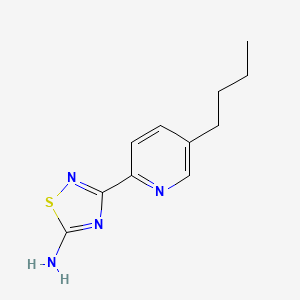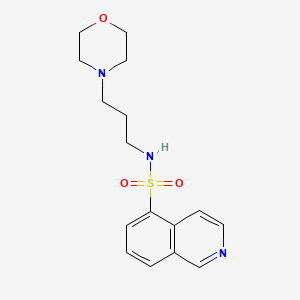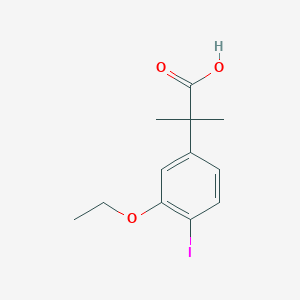![molecular formula C7H11N3O B15357840 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol](/img/structure/B15357840.png)
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6-Dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol is a chemical compound belonging to the class of nitrogen-containing heterocycles This compound features a pyrrolopyrazine core, which is a bicyclic structure consisting of fused pyrrole and pyrazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing pyrrole and pyrazine moieties under specific reaction conditions. The reaction conditions may include the use of catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5,6-Dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It may serve as a precursor for the development of new drugs with applications in treating diseases such as cancer and inflammation.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism by which 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but they often include interactions with proteins, enzymes, or receptors.
Comparaison Avec Des Composés Similaires
Pyrrolopyrazine derivatives: These compounds share the pyrrolopyrazine core and exhibit similar biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.
Indole derivatives: Indoles are another class of nitrogen-containing heterocycles that are structurally similar and have applications in drug development and natural products.
Uniqueness: 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol stands out due to its specific structural features and reactivity. Its unique combination of pyrrole and pyrazine rings provides distinct chemical properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol |
InChI |
InChI=1S/C7H11N3O/c11-2-1-10-5-6-3-8-4-7(6)9-10/h5,8,11H,1-4H2 |
Clé InChI |
VSEIOHYPJKVYNV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CN(N=C2CN1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2H-tetrazol-5-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B15357758.png)
